Dovitinib - 405169-16-6

Dovitinib

Catalog Number: EVT-266327
CAS Number: 405169-16-6
Molecular Formula: C21H21FN6O
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dovitinib, formerly known as TKI258 or CHIR258, is a small-molecule multi-kinase inhibitor. [, , , , , ] It is classified as a receptor tyrosine kinase (RTK) inhibitor. [, , , ] In scientific research, dovitinib is employed as a tool to study the role of various RTKs in cellular processes and disease models. [, , , , , , , , , , , , , , , , ]

Mechanism of Action

Dovitinib exerts its biological effects by inhibiting the activity of multiple receptor tyrosine kinases, including fibroblast growth factor receptors (FGFR1-4), vascular endothelial growth factor receptors (VEGFR1-3), platelet-derived growth factor receptors (PDGFR), c-KIT, CSF1R, and FLT3. [, , , , , , ] The inhibition of these kinases disrupts downstream signaling pathways crucial for cell proliferation, survival, angiogenesis, and other cellular processes. [, , , , , , , , , , , , ]

Dovitinib primarily binds to the inactive conformation of FGFR kinases, leading to the development of resistance mutations that stabilize the active conformation. [, ] One resistance mechanism involves the acquisition of secondary mutations in the kinase domain, particularly the gatekeeper residue. [] In addition to its kinase inhibitory activity, dovitinib has been found to target topoisomerases, leading to DNA damage and cell cycle arrest. []

Dovitinib has also been reported to interact with the SHP-1/STAT3 signaling pathway, increasing SHP-1 activity and subsequently downregulating phospho-STAT3. [, ]

Applications

Dovitinib demonstrates antitumor activity in EC cell lines with activating FGFR2 mutations (S252W, N550K). [, , ] Both dovitinib and the more selective FGFR inhibitor NVP-BGJ398 effectively inhibit cell growth, FGFR2 signaling, and induce cell-cycle arrest and apoptosis in FGFR2-mutant EC cell lines. [] Dovitinib has also been investigated in combination with the estrogen receptor antagonist fulvestrant (ICI182.780), showing a synergistic inhibitory effect on EC cell growth. []

Hepatocellular Carcinoma (HCC)

Dovitinib exhibits significant antitumor activity in HCC cell lines, suppressing tumor growth in both in vitro and in vivo models. [, ] It induces apoptosis in HCC cells and overcomes sorafenib resistance through SHP-1–mediated inhibition of STAT3. [] In a phase 2 trial, dovitinib was compared to sorafenib as a frontline systemic therapy for HCC, demonstrating good tolerability but no superior activity compared to sorafenib. []

Lung Cancer

Dovitinib has been studied in LSCC with FGFR1 amplification. [, ] Co-clinical trials using patient-derived xenograft (PDX) models have shown that FGFR gene expression signatures, rather than FGFR1 amplification, may be better predictors for response to dovitinib in LSCC. [, ] In RET-rearranged LADC, dovitinib exhibits antitumor activity through inhibition of RET kinase activity and ERK1/2 signaling. []

Gastric Adenocarcinoma (GAC)

Preclinical studies have investigated dovitinib in combination with nab-paclitaxel for the treatment of GAC. [, ] The combination showed an additive effect on tumor growth inhibition and resulted in tumor regression, suggesting a potential benefit in clinical therapy. [, ]

Gastrointestinal Stromal Tumors (GIST)

Dovitinib has demonstrated activity in GIST cell lines, inhibiting KIT signaling and exhibiting growth-inhibition activity similar to imatinib in imatinib-sensitive GIST cell lines. [] In xenograft models, dovitinib induces tumor regression and delays tumor regrowth, suggesting potential therapeutic benefit in GIST. [] A phase 2 trial (DOVIGIST) evaluating dovitinib as a second-line treatment for GIST met its primary endpoint, with a DCR of 52.6% at 12 weeks, demonstrating promising efficacy and a manageable safety profile. []

Other Cancer Types

Dovitinib has been evaluated in other cancers, including Waldenström macroglobulinemia (WM), multiple myeloma (MM), head and neck squamous cell carcinoma (HNSCC), pancreatic cancer (PC), and urothelial carcinoma. [, , , , , , ] Preclinical studies have shown promising results, but clinical trials have been limited due to concerns about toxicity and lack of efficacy in some cases. [, , , , , , ]

Future Directions
  • Investigating Non-Cancer Applications: Exploring the potential use of dovitinib in other diseases, such as bone-related disorders, where its effects on bone morphogenetic protein (BMP)-2-induced osteoblast differentiation could be beneficial. []

Ponatinib

Compound Description: Ponatinib, a third-generation tyrosine kinase inhibitor, is designed to target both wild-type and mutated Bcr-Abl, including the T315I gatekeeper mutation. [] This selectivity for the active conformation of Bcr-Abl distinguishes it from earlier generation inhibitors like Imatinib and Dasatinib. []

Relevance to Dovitinib: While structurally dissimilar, Ponatinib's ability to inhibit the active conformation of its target kinase provides valuable insight into Dovitinib resistance mechanisms. [] Research suggests that Dovitinib might primarily bind to the inactive conformation of FGFR2 kinase, unlike Ponatinib, which effectively inhibits even activated, drug-resistant FGFR2 mutants. [] This difference highlights the importance of targeting the active kinase conformation for effective cancer therapy and overcoming drug resistance. []

PD173074

Compound Description: PD173074 is a pan-FGFR inhibitor. [] It primarily targets the inactive conformation of FGFR kinases, making it less effective against certain activating FGFR2 mutations. []

NVP-BGJ398

Compound Description: NVP-BGJ398 is a selective FGFR inhibitor. [] In preclinical studies using endometrial cancer cells, it demonstrates more targeted activity towards FGFR2-mutant lines compared to the multikinase inhibitor, Dovitinib. []

Relevance to Dovitinib: While both NVP-BGJ398 and Dovitinib show efficacy against FGFR2-mutated endometrial cancer, NVP-BGJ398 exhibits a more selective FGFR inhibitory profile. [] This difference suggests NVP-BGJ398 might offer a more favorable side effect profile compared to Dovitinib's broader kinase inhibition. []

Properties

CAS Number

405169-16-6

Product Name

Dovitinib

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

Molecular Formula

C21H21FN6O

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29)

InChI Key

PIQCTGMSNWUMAF-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CHIR 265; CHIR265; CHIR-265; RAF-265; RAF 265; RAF265.

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.